CUDC-907, also known as Fimepinostat, is a first-in-class, orally bioavailable small molecule designed as a dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks) [, ]. This dual functionality stems from integrating a HDAC inhibitory functionality into a PI3K inhibitor pharmacophore []. CUDC-907 displays potent inhibition against Class I PI3K subtypes (α, β, and δ) [, , ] and Class I and II HDAC subtypes [, ]. It exhibits anti-tumor activity in a wide range of preclinical cancer models, especially those driven by MYC [, ]. CUDC-907 is currently under investigation in various clinical trials for hematologic malignancies, solid tumors, and other conditions [, , , , , , , ].
CUDC-907 was developed by the pharmaceutical company Curis, Inc. It has been investigated in preclinical models for its efficacy against various cancer types, including bladder cancer, small cell lung cancer, and others. The compound is typically obtained from specialized chemical suppliers for research purposes.
CUDC-907 falls under the category of dual inhibitors targeting both the phosphoinositide 3-kinase pathway and histone deacetylases. This unique mechanism allows it to exert effects on multiple cellular processes, including cell cycle regulation, apoptosis, and cellular migration.
The synthesis of CUDC-907 involves several chemical reactions that allow for the construction of its complex molecular framework. The detailed synthetic route typically includes:
The synthetic pathway may involve:
CUDC-907 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 368.39 g/mol.
The structural analysis reveals:
CUDC-907 participates in various chemical reactions relevant to its mechanism of action:
The effectiveness of CUDC-907 in these reactions can be quantified using assays such as Western blotting to measure changes in protein acetylation levels and phosphorylation states.
The mechanism through which CUDC-907 exerts its effects involves:
Studies have shown that treatment with CUDC-907 leads to significant reductions in tumor growth rates in various preclinical models, demonstrating its potential efficacy as an anticancer agent.
Relevant data from studies indicate that CUDC-907 exhibits a favorable pharmacokinetic profile, contributing to its potential as a therapeutic agent.
CUDC-907 has been extensively researched for its applications in oncology:
CUDC-907 (fimepinostat) is a synthetically engineered small molecule with the chemical name N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide and a molecular weight of 508.55 Da [7] [10]. Its structure integrates a pharmacophore capable of binding both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes: a morpholine-linked thienopyrimidine moiety for PI3K inhibition and a hydroxamic acid group for HDAC chelation [10]. This design enables simultaneous targeting of distinct oncogenic pathways.
Biochemical Potency:
Table 1: Enzymatic Targets and Inhibition Profiles of CUDC-907
Target Class | Isoform | IC₅₀ (nM) |
---|---|---|
PI3K | α | 19 |
β | 54 | |
δ | 39 | |
HDAC | 1 | 1.7 |
2 | 5.0 | |
3 | 1.8 | |
10 | 2.8 |
CUDC-907 concurrently disrupts epigenetic regulation and signal transduction through two primary mechanisms:
HDAC Inhibition:
PI3K Pathway Suppression:
Downstream Convergence:
Table 2: Functional Consequences of Dual Inhibition in Cancer Models
Cancer Type | HDAC Inhibition Effects | PI3K Inhibition Effects | Integrated Outcome |
---|---|---|---|
Neuroblastoma | ↓ MYCN; ↑ H3K9Ac | ↓ p-AKT; ↓ p-S6K | Cell cycle arrest (G1/S) [1] |
DLBCL | ↑ Acetylated histones | ↓ p-4E-BP1 | Tumor regression [9] |
Esophageal SCC | ↓ LCN2 | ↓ p-mTOR | ROS-dependent autophagy [5] |
Group 3 Medulloblastoma | ↓ HDAC1/2/3; ↑ p21 | ↓ p-AKT | MYC depletion; radiosensitization [8] |
Dual inhibition addresses key limitations of monotherapies in oncology:
Compensatory Pathway Activation:
Oncogene Addiction:
Epigenetic-Transcriptional Integration:
Synergy with Adjunctive Therapies:
Table 3: Preclinical Evidence Supporting Dual-Targeted Therapy
Therapeutic Challenge | Single-Agent Limitation | CUDC-907’s Advantage |
---|---|---|
PI3K inhibitor resistance | AKT reactivation via HDACs | Sustained AKT dephosphorylation [1] |
HDAC inhibitor resistance | PI3K/MAPK pathway compensation | Concurrent MEK/ERK suppression [5] |
MYC-driven tumor aggression | Undruggable transcription factor | Indirect MYC degradation [8] |
Tumor stemness | Limited efficacy on cancer stem cells | ↓ CD44, ↓ PTX3, ↓ sphere formation [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7